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Tungsten fluoride oxide - 13520-79-1

Tungsten fluoride oxide

Catalog Number: EVT-428856
CAS Number: 13520-79-1
Molecular Formula: F4OW
F4H4OW
Molecular Weight: 279.9 g/mol
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Product Introduction

Source and Classification

Tungsten fluoride oxide is classified as an inorganic compound with the formula WF6WF_6 when considering tungsten hexafluoride. It is part of the broader category of metal fluorides and oxides. Tungsten itself is a transition metal known for its high melting point and density. Tungsten fluoride oxide exhibits unique properties that make it valuable in various industrial applications, particularly in the production of thin films and coatings.

Synthesis Analysis

The synthesis of tungsten hexafluoride typically involves several methods:

  1. Direct Fluorination:
    • Tungsten powder reacts with fluorine gas at temperatures between 350 °C and 400 °C.
    • The reaction can be represented as:
      W+3F2WF6W+3F_2\rightarrow WF_6
    • The gaseous product is then separated from impurities like tungsten oxyfluoride by distillation .
  2. Alternative Methods:
    • Using Tungsten Trioxide: Reacting tungsten trioxide with hydrogen fluoride or bromine trifluoride.
    • Conversion from Tungsten Hexachloride: This involves reactions such as:
      WCl6+6HFWF6+6HClWCl_6+6HF\rightarrow WF_6+6HCl
    • Low-Temperature Techniques: Recent patents describe methods that allow for the production of tungsten hexafluoride at lower temperatures (around 70 °C) using controlled concentrations of hydrogen fluoride and fluorine gases .
  3. Hydrothermal Synthesis: Though less common for tungsten fluoride oxide specifically, hydrothermal methods can be adapted for producing related tungsten oxides, which may involve similar precursors and conditions .
Molecular Structure Analysis

The molecular structure of tungsten hexafluoride consists of a central tungsten atom surrounded by six fluorine atoms arranged octahedrally. This geometry leads to a highly symmetrical structure that contributes to its chemical properties. The bond lengths and angles are critical for understanding its reactivity:

  • Bond Lengths: The W-F bond length is approximately 1.84 Å.
  • Symmetry: The compound exhibits OhOh symmetry, which influences its interaction with other molecules and ions.
Chemical Reactions Analysis

Tungsten hexafluoride participates in various chemical reactions:

  1. Hydrolysis:
    • When exposed to water, it hydrolyzes to form hydrogen fluoride and tungsten trioxide:
      WF6+3H2OWO3+6HFWF_6+3H_2O\rightarrow WO_3+6HF
    • This reaction highlights the compound's instability in aqueous environments.
  2. Reduction Reactions:
    • Tungsten hexafluoride can be reduced to tungsten tetrafluoride:
      WF6+2H2W+6HFWF_6+2H_2\rightarrow W+6HF
    • This reduction is significant in the context of producing pure tungsten from its fluorinated forms.
  3. Adduct Formation:
    • Tungsten hexafluoride can form adducts with Lewis bases, such as:
      • WF6(S(CH3)2)WF_6(S(CH_3)_2)
      • WF6(P(CH3)3)WF_6(P(CH_3)_3)
Mechanism of Action

The mechanism of action for tungsten fluoride oxide primarily revolves around its ability to act as a precursor in chemical vapor deposition processes. In semiconductor manufacturing:

  • Deposition Process: Tungsten hexafluoride decomposes on heated substrates (like silicon) to form tungsten films.
  • Catalytic Role: The presence of tungsten hexafluoride facilitates the deposition process by providing a source of tungsten while releasing hydrogen fluoride as a byproduct.
Physical and Chemical Properties Analysis

Tungsten hexafluoride exhibits several notable physical and chemical properties:

  • Physical State: It is a colorless gas at room temperature.
  • Density: Approximately 10.5 g/L.
  • Boiling Point: Around 17 °C.
  • Reactivity: Highly reactive with water and moisture; forms corrosive hydrogen fluoride.
  • Thermal Stability: Stable under inert conditions but decomposes upon contact with moisture.
Applications

Tungsten fluoride oxide has diverse applications:

  1. Semiconductor Manufacturing: Used as a precursor for depositing tungsten films in integrated circuits.
  2. Thin Film Coatings: Important in producing thin films for various electronic applications due to its ability to form high-purity tungsten layers.
  3. Chemical Synthesis: Acts as a reagent in various fluorination reactions due to its strong fluorinating ability.
Synthesis and Fabrication Methodologies of Tungsten Fluoride Oxide Nanostructures

Hydrothermal and Solvothermal Synthesis Routes for Controlled Morphology

Hydrothermal and solvothermal methods enable precise control over tungsten fluoride oxide (WOxFy) nanostructure morphology by manipulating fluoride precursors, reaction time, and temperature. In fluoride-assisted hydrothermal synthesis, ammonium fluoride (NH₄F) or sodium fluoride (NaF) act as morphological directors, selectively adsorbing onto specific crystallographic planes to promote anisotropic growth. For example, adding NH₄F to tungsten chloride (WCl₆) precursors at 180°C yields hexagonal tungsten oxide (h-WO₃) nanorods with dominant (002) facets, crucial for enhancing surface reactivity [1] [8]. Solvothermal synthesis in ethanol or diethylene glycol further refines morphology: WCl₆ in ethanol at 180°C produces hierarchical W₁₈O₄₉ mesocrystals composed of self-assembled nanowires, exhibiting flower-like architectures with high electrochromic efficiency [8].

Key Parameters:

  • F:W Molar Ratio: Ratios of 0.5–2.0 suppress γ-WO₃ formation and stabilize oxygen-deficient h-WO₃ [1].
  • Reaction Duration: Extended stirring (≥10 hours) transforms nanoparticles into nanoplates via oriented attachment [10].
  • Solvent Polarity: Ethanol induces 1D growth, while water promotes spherical aggregates [8] [10].

Table 1: Morphological Control via Hydrothermal/Solvothermal Parameters

F SourceF:W RatioTemperature (°C)MorphologyCrystal Phase
NH₄F1.0180Hexagonal nanorodsh-WO₃
NaF0.5200Nanosheetsγ-WO₃
None0180Spherical aggregatesγ-WO₃
WCl₆ (in ethanol)-180Flower-like mesocrystalsW₁₈O₄₉

Fluorination Techniques: Gas-Phase vs. Liquid-Phase Fluorination Dynamics

Fluorination routes dictate stoichiometric precision and defect distribution in WOxFy. Gas-phase fluorination employs tungsten hexafluoride (WF₆), a highly reactive precursor that hydrolyzes upon contact with trace water or surfaces:$$\ce{WF6 + 3H2O -> WO3 + 6HF}$$Controlled exposure of WO₃ thin films to WF₆ at 300–400°C under argon forms substoichiometric WOxFy layers with retained oxygen vacancies [3] [5]. Plasma-enhanced treatments using Ar/WF₆ mixtures at 100°C enable low-temperature fluorination, selectively etching oxygen to create W⁵⁺-F bonds [5] [9].

Liquid-phase fluorination uses aqueous/organic media for uniform doping. Anodization of tungsten foils in NaF (0.07 M) generates nanoporous WO₃ films, where F⁻ ions etch the oxide layer, creating 50–100 nm pores [4]. Acid precipitation (e.g., HNO₃ with ammonium tungstate) followed by NaF washing incorporates F into WO₃ lattices, reducing the bandgap to 2.4 eV [6] [10].

Advantages/Disadvantages:

  • Gas-phase: High purity but requires corrosive WF₆ handling [3].
  • Liquid-phase: Scalable but may introduce organic residues [10].

Defect Engineering via Fluoride-Assisted Modulation of Oxygen Vacancies

Fluoride ions (F⁻) intrinsically modulate oxygen vacancy (Vₒ••) concentrations in WOxFy, enhancing electronic and optical properties. During hydrothermal synthesis, F⁻ substitutes lattice oxygen, generating Vₒ•• via charge compensation:$$\ce{2F⁻ + OO^x -> 2FO• + Vₒ•• + 1/2 O2}$$This process increases carrier density by >10²⁰ cm⁻³, confirmed by electron paramagnetic resonance (EPR) signals at g = 2.003 [1] [7]. Fluoride-rich precursors (F/W ≥ 1.5) yield WO₂.₇₂ with 15% Vₒ••, exhibiting broad near-infrared (NIR) absorption (800–1200 nm) due to localized surface plasmon resonance (LSPR) [2] [7].

Table 2: Defect Engineering Outcomes via Fluoride Incorporation

F⁻ SourceVₒ•• Concentration (%)Bandgap (eV)NIR AbsorptionApplication
NH₄F10–152.6 → 2.280% at 1000 nmAcetone sensing
NaF (anodization)5–82.8 → 2.540% at 1200 nmElectrochromic films
WF₆ (gas)12–183.0 → 2.372% at 1200 nmDual-band smart windows

Defective WO₂.₇₂ films dynamically modulate visible and NIR light: at −0.4 V, capacitive charging blocks 72.5% NIR; at −1.2 V, Faradaic insertion blocks 84.6% NIR and 71.1% visible light [2].

Hybridization Strategies with Noble Metals and Carbon-Based Matrices

Hybridizing WOxFy with noble metals or carbon matrices enhances charge transfer and stability. Noble metal hybridization employs photodeposition or solvothermal reduction:

  • Pt/WO₃−xFy: Pt nanoparticles (2–5 nm) on fluoride-etched WO₃ amplify acetone response by 8× at 200°C due to catalytic spillover [1].
  • Au/h-WO₃: F⁻-stabilized hexagonal frameworks anchor Au nanodots, improving photothermal conversion by 35% under NIR [7].

Carbon-based hybridization:

  • g-C₃N₄/WO₃−xFy: Fluorinated interfaces accelerate electron-hole separation, boosting methylene blue degradation by 90% under visible light [1].
  • rGO/W₁₈O₄₉: F-rich mesocrystals bonded to reduced graphene oxide enhance electrochromic cyclability (≥1000 cycles) [8].

Scalable Manufacturing Approaches for Thin-Film and Nanoparticle Systems

Scalable methods balance stoichiometry control and production throughput. Thin-film fabrication:

  • Anodization: Tungsten foils anodized in low-concentration NaF (7×10⁻² M) yield 500-nm nanoporous films at 40 V. Higher NaF concentrations widen pores but reduce adhesion [4].
  • Chemical Vapor Deposition (CVD): WF₆ + H₂ mixtures deposit 50–200 nm tungsten oxide films at 300–800°C. WF₆/SiH₄ enables low-temperature (300°C) nucleation for flexible substrates [3] [5].

Nanoparticle synthesis:

  • Acid Precipitation: Controlled addition of HNO₃ to ammonium tungstate forms 20–50 nm WO₃ nanoparticles. Adding oxalic acid stabilizes colloids for ink formulations [6] [10].
  • Thermal Decomposition: WF₆ vapor reacts with alcohols (e.g., ethanol) in spray pyrolysis, producing 30 nm WOxFy nanoparticles for printable inks [10].

Table 3: Scalable Manufacturing Techniques for WOxFy Systems

MethodPrecursorsScaleOutputChallenges
AnodizationW foil, NaFLab-scaleNanoporous films (5 cm²)Cracking at >1 μm thickness
CVDWF₆, H₂/SiH₄IndustrialConformal films (8" wafers)HF byproduct etching
Acid Precipitation(NH₄)₁₀W₁₂O₄₁, HNO₃100 g/batchNanoparticles (20–50 nm)Agglomeration during drying
Spray PyrolysisWF₆, ethanolPilot-scaleNanopowders (30 nm)WF₆ toxicity management

Properties

CAS Number

13520-79-1

Product Name

Tungsten fluoride oxide

IUPAC Name

oxotungsten;tetrahydrofluoride

Molecular Formula

F4OW
F4H4OW

Molecular Weight

279.9 g/mol

InChI

InChI=1S/4FH.O.W/h4*1H;;

InChI Key

NGKVXLAPSYULSX-UHFFFAOYSA-N

SMILES

O=[W].F.F.F.F

Canonical SMILES

O=[W].F.F.F.F

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